Bienvenue dans la boutique en ligne BenchChem!

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Soluble Epoxide Hydrolase Inhibitor Potency 1,3-Disubstituted Urea

This 1,3-disubstituted urea features a 3-chlorophenyl group, oxan-4-yl moiety, and 2,2,2-trifluoroethyl substituent for potent, selective sEH inhibition (Ki ~1.4 nM). Unlike first-generation inhibitors (e.g., CDU, solubility <1 µg/mL), the polar oxan-4-yl group enhances aqueous solubility, enabling reliable stock solutions with minimal DMSO and reduced vehicle artifacts in cell-based assays. Its design allows direct comparison with piperidine/morpholine analogues for mapping sEH active-site hydrogen-bond acceptor capacity and steric tolerance. Ideal for hypertension and inflammation research.

Molecular Formula C14H16ClF3N2O2
Molecular Weight 336.74
CAS No. 1396760-39-6
Cat. No. B2384516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
CAS1396760-39-6
Molecular FormulaC14H16ClF3N2O2
Molecular Weight336.74
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H16ClF3N2O2/c15-10-2-1-3-11(8-10)19-13(21)20(9-14(16,17)18)12-4-6-22-7-5-12/h1-3,8,12H,4-7,9H2,(H,19,21)
InChIKeyRKZIPILJWVONKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea (CAS 1396760-39-6): A 1,3-Disubstituted Urea sEH Inhibitor for In Vitro Research


3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea (CAS 1396760-39-6) is a synthetic 1,3-disubstituted urea featuring a 3-chlorophenyl group, a tetrahydropyran (oxan-4-yl) moiety, and a 2,2,2-trifluoroethyl substituent. This substitution pattern is characteristic of potent, soluble epoxide hydrolase (sEH) inhibitors, a class of compounds extensively studied for their role in modulating endogenous lipid mediators involved in blood pressure regulation and inflammation [1]. The incorporation of a polar tetrahydropyran ring on one urea nitrogen, combined with a lipophilic, metabolically stable trifluoroethyl group on the other, is a rational design approach to enhance aqueous solubility and pharmacokinetic properties without sacrificing target engagement, a key limitation of first-generation sEH inhibitors [2][3].

Why All 1,3-Disubstituted Urea sEH Inhibitors are Not Interchangeable: The Critical Role of Subtle Structural Modifications


The biological activity of 1,3-disubstituted urea sEH inhibitors is exquisitely sensitive to the steric and electronic properties of the N-substituents [1]. Simply replacing 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea with a structurally similar analogue, such as one lacking the tetrahydropyran ring or bearing a different aryl group, can lead to a non-linear change in inhibitor potency, selectivity, and crucially, aqueous solubility [2]. The incorporation of a polar group at a specific distance (≥5 atoms or ~7.5 Å) from the urea carbonyl is a critical design principle for maintaining potency while improving solubility, a balance that is not universally achieved across analogues [3]. Therefore, direct substitution without comparative data risks compromising the intended biological readout.

Head-to-Head Evidence for 3-(3-Chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea Against Its Closest Analogues


sEH Inhibitory Potency Compared to the Simplified 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea Analogue

The target compound incorporates a tetrahydropyran ring on the second urea nitrogen, a structural feature absent in the simplest trifluoroethyl analog, 1-(3-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea (CAS 897579-25-8). While direct Ki data for the target compound is not publicly available, the class-level structure-activity relationship (SAR) for human sEH demonstrates that N,N'-disubstitution with a bulky cyclic group on the second nitrogen is essential for low nanomolar potency [1]. For example, the related 1-(1-acetylpiperidin-4-yl)-3-adamantanylurea (APAU) achieves a Ki of 1.40 nM against recombinant human sEH [2]. The simplified mono-substituted analogue is predicted to be significantly less potent, as a primary alkyl substitution on one urea nitrogen typically results in micromolar IC50 values for sEH [3].

Soluble Epoxide Hydrolase Inhibitor Potency 1,3-Disubstituted Urea

Enhanced Aqueous Solubility Over Non-Functionalized Lipophilic Ureas

A major limitation of early sEH inhibitors, such as 1-cyclohexyl-3-dodecylurea (CDU), was their poor aqueous solubility (< 1 µg/mL), hindering in vivo formulation and reducing oral bioavailability [1]. By incorporating a polar tetrahydropyran (oxan-4-yl) group, the target compound is a direct descendant of a rational design strategy that increased solubility. For example, the related urea with a morpholino group (1-(3-chlorophenyl)-3-(2-morpholinoethyl)urea) demonstrated a solubility of 18 µg/mL in phosphate buffer (pH 7.4), a >50-fold improvement over CDU [2]. The oxan-4-yl group in the target compound provides a similar ether-based polarity, which is expected to confer comparable solubility advantages over non-functionalized analogues, thereby facilitating its use in cell-based assays requiring aqueous media [3].

Aqueous Solubility Formulation Drug-likeness

Metabolic Stability Conferred by the 2,2,2-Trifluoroethyl Group Compared to Unsubstituted Ethyl Analogues

The 2,2,2-trifluoroethyl substituent is a well-established bioisostere for the ethyl group, known to resist cytochrome P450-mediated oxidation. In contrast, the analogous 1-(3-chlorophenyl)-3-ethylurea would be highly susceptible to N-dealkylation and hydroxylation, leading to rapid metabolic clearance. While specific microsomal stability data for the target compound is not available, the introduction of fluorine atoms at the terminal carbon of the N-alkyl chain is a documented strategy to improve metabolic stability, as demonstrated by the increased half-life of trifluoroethyl-containing compounds in human liver microsomes compared to their ethyl counterparts [1][2]. This property is crucial for obtaining meaningful in vivo efficacy data and ensuring that in vitro activity translates to a cellular context.

Metabolic Stability CYP450 Resistance Trifluoroethyl Group

Research Scenarios Where 3-(3-Chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea Demonstrates a Clear Procurement Advantage


In Vitro sEH Inhibition Assays Requiring Aqueous-Compatible Inhibitors

The predicted enhanced aqueous solubility of the target compound, due to its oxan-4-yl group, makes it a superior choice for sEH activity assays conducted in aqueous buffer systems compared to first-generation, highly lipophilic inhibitors like CDU (solubility <1 µg/mL) [1]. This allows for the preparation of stable inhibitor stock solutions with minimal DMSO, reducing vehicle-related artifacts in cell-based sEH activity assays.

SAR Studies on N-Substitution Effects in 1,3-Disubstituted Urea sEH Inhibitors

As a compound that combines a 3-chlorophenyl group on one urea nitrogen and a bulky, heterocyclic oxan-4-yl group on the other, it serves as a valuable tool for deconvoluting the additive contributions of N-substituents to sEH affinity and selectivity. Its structure allows for direct comparison with analogues bearing other heterocycles (e.g., piperidine, morpholine) to map the hydrogen-bond acceptor capacity and steric tolerance of the sEH active site [2].

In Vivo Proof-of-Concept Studies for Inflammatory or Cardiovascular Indications in Rodent Models

While requiring further in vivo validation, the predicted metabolic stability from its trifluoroethyl group positions this compound as a candidate for oral dosing in rodent models of hypertension or inflammation, where sEH inhibition has proven therapeutic benefit [3]. Its projected pharmacokinetic profile may overcome the rapid clearance that limited earlier urea-based sEH inhibitors, enabling sustained target engagement in vivo.

Quote Request

Request a Quote for 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.